
7-溴萘-2-甲醛
描述
7-Bromonaphthalene-2-carbaldehyde is an organic compound with the molecular formula C11H7BrO. It is a derivative of naphthalene, characterized by the presence of a bromine atom at the 7th position and an aldehyde group at the 2nd position. This compound is of significant interest in organic synthesis and material science due to its unique structural properties and reactivity .
科学研究应用
7-Bromonaphthalene-2-carbaldehyde has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of dyes, pigments, and other specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromonaphthalene-2-carbaldehyde typically involves the bromination of naphthalene derivatives followed by formylation. One common method is the Vilsmeier-Haack reaction, where naphthalene is first brominated using N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position. The brominated intermediate is then subjected to formylation using a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group .
Industrial Production Methods: Industrial production of 7-Bromonaphthalene-2-carbaldehyde follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 7-Bromonaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling, where palladium catalysts and boronic acids are used.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using appropriate reagents.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as K2CO3 (potassium carbonate) in solvents like DMF or toluene.
Oxidation: Oxidizing agents like KMnO4 (potassium permanganate) or CrO3 (chromium trioxide).
Reduction: Reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).
Major Products:
Substitution Products: Various substituted naphthalene derivatives depending on the substituent introduced.
Oxidation Products: 7-Bromonaphthalene-2-carboxylic acid.
Reduction Products: 7-Bromonaphthalene-2-methanol.
作用机制
The mechanism of action of 7-Bromonaphthalene-2-carbaldehyde in various applications depends on its reactivity and interaction with other molecules. In organic synthesis, its reactivity is primarily governed by the electrophilic nature of the aldehyde group and the nucleophilic substitution potential of the bromine atom. These properties enable it to participate in a wide range of chemical reactions, forming new bonds and functional groups .
相似化合物的比较
7-Bromonaphthalene-1-carbaldehyde: Similar structure but with the aldehyde group at the 1st position.
2-Bromonaphthalene-1-carbaldehyde: Bromine and aldehyde groups at different positions.
7-Chloronaphthalene-2-carbaldehyde: Chlorine atom instead of bromine at the 7th position.
Uniqueness: 7-Bromonaphthalene-2-carbaldehyde is unique due to the specific positioning of the bromine and aldehyde groups, which imparts distinct reactivity and properties. This makes it particularly valuable in targeted organic synthesis and material science applications.
属性
IUPAC Name |
7-bromonaphthalene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO/c12-11-4-3-9-2-1-8(7-13)5-10(9)6-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRAGKQULVEFTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465474 | |
| Record name | 7-bromonaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627527-17-7 | |
| Record name | 7-bromonaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




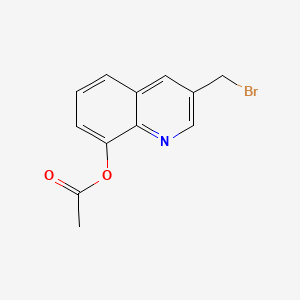
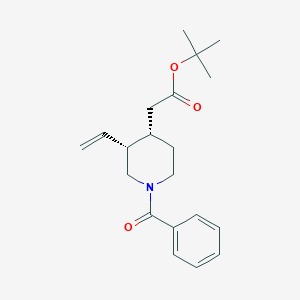

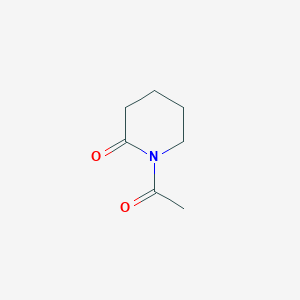
![[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine](/img/structure/B1279755.png)
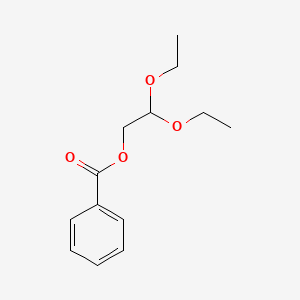
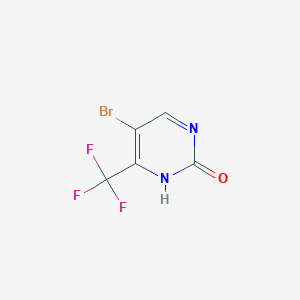

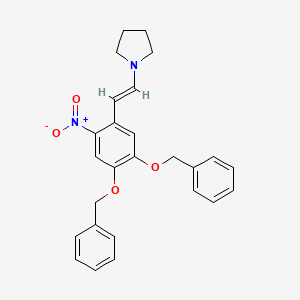
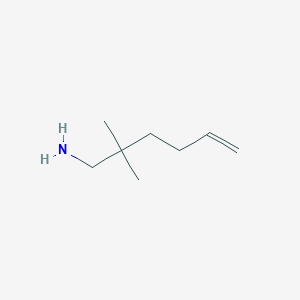
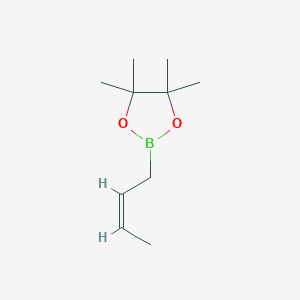
![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1279782.png)
